3-[(2-fluorophenyl)methyl]-2-{[(2-fluorophenyl)methyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one
Description
Properties
IUPAC Name |
3-[(2-fluorophenyl)methyl]-2-[(2-fluorophenyl)methylsulfanyl]thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F2N2OS2/c21-15-7-3-1-5-13(15)11-24-19(25)18-17(9-10-26-18)23-20(24)27-12-14-6-2-4-8-16(14)22/h1-10H,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDBUTBUTZFGSKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC4=CC=CC=C4F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F2N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thieno[3,2-d]pyrimidine derivatives, including 3-[(2-fluorophenyl)methyl]-2-{[(2-fluorophenyl)methyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one, typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method involves heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones . Alternatively, the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene produces β-keto amides, which can be cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and implementation of continuous flow processes, can be applied to the synthesis of thieno[3,2-d]pyrimidine derivatives.
Chemical Reactions Analysis
Types of Reactions
3-[(2-fluorophenyl)methyl]-2-{[(2-fluorophenyl)methyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups within the molecule to their corresponding reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups.
Scientific Research Applications
3-[(2-fluorophenyl)methyl]-2-{[(2-fluorophenyl)methyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Medicine: The compound is being investigated for its potential therapeutic properties, such as anticancer, antimicrobial, and anti-inflammatory activities.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-[(2-fluorophenyl)methyl]-2-{[(2-fluorophenyl)methyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact molecular pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Thienopyrimidinones exhibit diverse biological activities depending on substituent patterns. Key analogs include:
Key Observations :
- Fluorine Substitution : Fluorinated aromatic rings (e.g., 2- or 4-fluorophenyl) improve target binding and metabolic stability across analogs .
- Sulfanyl Linkers : Sulfanyl groups at C2 enable diverse functionalization (e.g., benzyl, ketone, or alkyl chains), modulating solubility and target interactions .
- N3 Substituents : Bulky groups (e.g., allyl, methoxyphenyl) influence conformational flexibility and bioavailability .
Physicochemical Properties
Biological Activity
The compound 3-[(2-fluorophenyl)methyl]-2-{[(2-fluorophenyl)methyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one is a member of the thieno[3,2-d]pyrimidine family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 335.37 g/mol. The structure features a thieno[3,2-d]pyrimidin-4-one core substituted with fluorophenyl groups, which are known to influence biological activity through various mechanisms.
Biological Activity Overview
The biological activities of thieno[3,2-d]pyrimidine derivatives have been extensively studied, particularly in the context of their potential as kinase inhibitors and antimicrobial agents.
Anticancer Activity
Research indicates that thieno[3,2-d]pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have demonstrated potent cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) cells. The mechanism often involves the inhibition of key signaling pathways such as the PI3K/AKT/mTOR pathway.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 8k | MCF-7 | 0.004 | ROCK inhibition |
| 8k | HCT-116 | 0.001 | Morphological changes |
| Target | PC-3 | TBD | TBD |
Antimicrobial Activity
Thieno[3,2-d]pyrimidines have also shown promise as antimicrobial agents. Studies have reported that certain derivatives possess activity against both Gram-positive and Gram-negative bacteria as well as antifungal properties. The structure-activity relationship (SAR) studies suggest that substitutions on the phenyl rings significantly affect antimicrobial potency.
| Compound | Bacteria/Fungi | MIC (µg/mL) | Activity Type |
|---|---|---|---|
| 3h | S. aureus | 1 | Antibacterial |
| 7 | E. faecium | 2 | Antibacterial |
| 9f | Candida strains | <16 | Antifungal |
The mechanisms by which thieno[3,2-d]pyrimidines exert their biological effects include:
- Kinase Inhibition : Many thieno[3,2-d]pyrimidine derivatives act as inhibitors of Rho-associated protein kinases (ROCKs), which play critical roles in cell migration and morphology.
- Antimicrobial Mechanisms : The antimicrobial activity is believed to stem from the disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Case Studies
Several case studies have highlighted the efficacy of thieno[3,2-d]pyrimidines in preclinical models:
- Study on ROCK Inhibition : A derivative similar to our compound was tested in vitro and showed significant inhibition of ROCK I and II with IC50 values in the low micromolar range. This suggests potential for therapeutic applications in conditions involving aberrant cell migration such as cancer metastasis.
- Antimicrobial Efficacy : A series of thieno[3,2-d]pyrimidine compounds were evaluated against resistant strains of bacteria and fungi. Notably, certain compounds exhibited MIC values comparable to standard treatments like vancomycin and daptomycin.
Q & A
Basic: What are the optimal synthetic routes for preparing 3-[(2-fluorophenyl)methyl]-2-{[(2-fluorophenyl)methyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one?
Answer:
The synthesis typically involves a multi-step approach:
Core Formation : Cyclization of thiourea or thioamide precursors with α,β-unsaturated ketones to form the thieno[3,2-d]pyrimidin-4-one scaffold .
Substitution Reactions : Introduction of the (2-fluorophenyl)methyl groups via nucleophilic substitution or Mitsunobu reactions. For example, the sulfanyl group is introduced using (2-fluorophenyl)methyl thiol under basic conditions (e.g., NaH in DMF) .
Optimization : Reaction conditions (60–80°C, inert atmosphere) and solvent selection (DMF or DMSO) are critical to minimize by-products and achieve >70% yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
